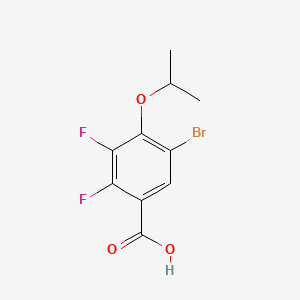

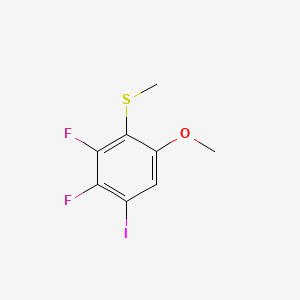

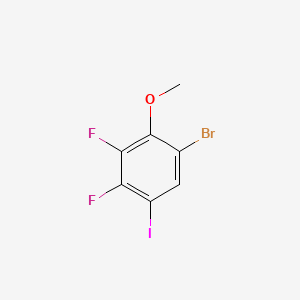

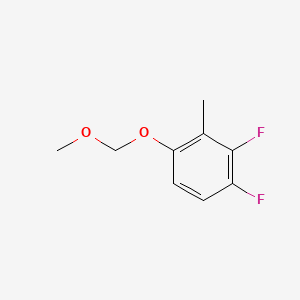

1,2-Difluoro-4-(methoxymethoxy)-3-methylbenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2-Difluoro-4-(methoxymethoxy)-3-methylbenzene is a chemical compound with the molecular formula C8H8F2O2 . It has a molecular weight of 174.15 g/mol . The compound is in liquid form at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8F2O2/c1-11-5-12-6-2-3-7 (9)8 (10)4-6/h2-4H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and density were not found in the sources I accessed .Applications De Recherche Scientifique

Material Science Applications

Plastic scintillators, which are essential components in nuclear physics experiments, can benefit from the inclusion of fluorinated compounds. A study by Salimgareeva and Kolesov (2005) on plastic scintillators based on polymethyl methacrylate explored the scintillation properties of these materials when doped with various luminescent dyes. While the study does not directly mention 1,2-Difluoro-4-(methoxymethoxy)-3-methylbenzene, the investigation into the effects of different chemical structures, including fluorinated compounds, on scintillation efficiency and stability is relevant. Such research indicates the potential for incorporating structurally similar fluorinated compounds into advanced materials to enhance their performance or stability under various conditions (Salimgareeva & Kolesov, 2005).

Environmental Science Applications

In the realm of environmental science, the fate and behavior of perfluorinated compounds (PFCs) in aquatic environments are of significant interest. Studies such as that by Liu and Mejia Avendaño (2013) review the microbial degradation of polyfluoroalkyl chemicals, a category to which this compound could conceptually belong. These investigations shed light on the environmental persistence, potential bioaccumulation, and degradation pathways of fluorinated compounds, providing crucial insights for assessing the environmental impact of new fluorinated materials (Liu & Mejia Avendaño, 2013).

Chemical Synthesis Applications

In chemical synthesis, fluorinated compounds are prized for their unique reactivity and ability to influence the physical properties of molecules. A review by Shen et al. (2015) on the activation of C-F bonds in aliphatic fluorides highlights the growing interest in methods for the functionalization and transformation of fluorinated molecules. These methodologies could potentially be applied to this compound, enabling its use in the synthesis of novel organic compounds with varied applications, from pharmaceuticals to materials science (Shen et al., 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include avoiding breathing dust/fume/gas/mist/vapors/spray, and washing thoroughly after handling .

Propriétés

IUPAC Name |

1,2-difluoro-4-(methoxymethoxy)-3-methylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2/c1-6-8(13-5-12-2)4-3-7(10)9(6)11/h3-4H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYWJEAJDQBOEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)F)OCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.17 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.